molecular formula C22H22N4O4 B5576703 methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

Cat. No.: B5576703
M. Wt: 406.4 g/mol
InChI Key: WFGNYYXDUCUJOZ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxyphenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methyl-1H-pyrazole-5-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-[[3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
  • Methyl 4-[(E)-[[3-(4-ethylphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

Uniqueness

Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-30-18-11-9-16(10-12-18)19-14(2)20(25-24-19)21(27)26-23-13-15-5-7-17(8-6-15)22(28)29-3/h5-13H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNYYXDUCUJOZ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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